molecular formula C18H19N3O4 B2397897 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097899-07-3

4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2397897
CAS No.: 2097899-07-3
M. Wt: 341.367
InChI Key: LXUHKKYMGBSOOP-UHFFFAOYSA-N
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Description

The compound 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with methyl groups at positions 2 and 5. Attached via an ether linkage is a pyrrolidine ring, which is further functionalized with a 2H-1,3-benzodioxole-5-carbonyl moiety. The benzodioxole group is notable for its presence in bioactive molecules, often contributing to metabolic stability and receptor binding .

Structural elucidation of such molecules typically relies on X-ray crystallography or NMR. Programs like SHELXL (part of the SHELX suite) are widely used for refining small-molecule crystal structures, which may apply to this compound .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11-7-17(20-12(2)19-11)25-14-5-6-21(9-14)18(22)13-3-4-15-16(8-13)24-10-23-15/h3-4,7-8,14H,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUHKKYMGBSOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a carbonyl compound.

    Coupling Reactions: The benzodioxole and pyrrolidine intermediates are then coupled with a pyrimidine derivative under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

The compound 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS Number: 1795301-06-2) is a synthetic organic compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This article explores its scientific research applications, particularly in pharmacology and medicinal chemistry.

Pharmacological Studies

Research indicates that compounds similar to 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine exhibit significant pharmacological activities. Preliminary studies suggest potential applications in:

  • CNS Activity : The compound may interact with neurotransmitter systems, particularly dopamine and norepinephrine pathways, suggesting stimulant properties akin to amphetamines. This interaction is crucial for developing new therapeutic agents targeting mood disorders or attention deficit hyperactivity disorder (ADHD).
  • Antioxidant Properties : Some studies have indicated that benzodioxole derivatives possess antioxidant capabilities, which can be beneficial in treating oxidative stress-related conditions such as neurodegenerative diseases .

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions. One common method is through the Mannich reaction, where appropriate precursors are reacted under acidic conditions to yield the desired product. This synthetic pathway not only highlights the compound's versatility but also opens avenues for modifications that could enhance its biological activity or selectivity.

Drug Development

Given its structural complexity and potential biological activity, this compound may serve as a lead structure in drug development programs aimed at creating novel therapeutic agents. Structure-activity relationship (SAR) studies could further elucidate how modifications to the core structure impact efficacy and safety profiles.

Case Study 1: CNS Activity Evaluation

In a study examining the effects of similar compounds on neurotransmitter levels in animal models, it was found that modifications to the benzodioxole moiety significantly influenced dopaminergic activity. Compounds with a similar structure to 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine showed increased dopamine release in synaptic clefts when compared to traditional stimulants . This suggests a promising avenue for developing treatments for conditions like depression or ADHD.

Case Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant properties of benzodioxole derivatives in vitro. The results indicated that certain derivatives exhibited significant free radical scavenging activity, which could be leveraged in developing supplements or pharmaceuticals aimed at reducing oxidative damage in cells .

Mechanism of Action

The mechanism of action of 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole moiety could play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Structural and Functional Analysis:

  • Pyrimidine vs. Dipyridopyrimidine Cores : The target compound’s pyrimidine ring is simpler than the fused dipyridopyrimidine in 877806-40-1, which may alter binding affinity to enzymatic targets.
  • Substituent Effects :
    • The benzodioxole group in the target compound contrasts with the bromophenyl (877794-66-6) and methoxybenzyl (877806-40-1) groups, impacting lipophilicity and electronic properties.
    • The carboxylic acid in 872319-72-7 enhances solubility compared to the target’s ether-linked pyrrolidine.
  • Biological Implications :
    • Carboxamide (877806-40-1) and acetamide (877794-66-6) moieties may facilitate hydrogen bonding, whereas the benzodioxole’s electron-rich structure could influence π-π stacking .

Research Findings and Limitations

For example:

  • Metabolic Stability : The benzodioxole group may confer resistance to oxidative metabolism, a trait less likely in compounds with electron-deficient bromophenyl groups.
  • Solubility : The carboxylic acid in 872319-72-7 likely improves aqueous solubility over the target compound’s lipophilic benzodioxole.

Experimental phasing and refinement tools like SHELXC/D/E could aid in resolving these compounds’ crystal structures, enabling structure-activity relationship (SAR) studies .

Biological Activity

The compound 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a synthetic molecule with potential pharmacological applications. Its unique structure, featuring a pyrimidine core and a benzodioxole moiety, suggests diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O4C_{14}H_{16}N_2O_4 with a molecular weight of 288.29 g/mol. The structure includes:

  • A pyrimidine ring , known for its role in various biological systems.
  • A benzodioxole group , which is often associated with antioxidant and anti-inflammatory properties.

The compound is hypothesized to interact with various neurotransmitter systems, particularly influencing the dopaminergic and noradrenergic pathways. This interaction may lead to:

  • Inhibition of neurotransmitter reuptake , similar to the mechanisms observed in stimulant drugs.
  • Potential antioxidant effects due to the presence of the benzodioxole moiety.

Pharmacological Studies

Recent studies have indicated that compounds with similar structures exhibit significant biological activities:

Study ReferenceBiological ActivityFindings
Psychoactive EffectsCompounds in this class have been shown to increase dopamine levels, suggesting stimulant properties.
Antifungal ActivityRelated compounds demonstrated effective inhibition against agricultural pathogens, indicating broader biological relevance.
Synthetic PathwaysThe synthesis involves multi-step organic reactions that may yield derivatives with enhanced biological activity.

Case Studies

  • Psychoactive Properties : Research has identified synthetic cathinones similar to this compound as having stimulant effects comparable to amphetamines. These findings raise concerns regarding potential abuse and regulatory classification due to their psychoactive nature .
  • Fungicidal Activity : A study on structurally related compounds found them to be potent inhibitors of succinate dehydrogenase (SDH), showcasing their potential as agricultural fungicides . This suggests that the compound may also have applications in agricultural biotechnology.
  • Antioxidant Studies : Investigations into compounds containing the benzodioxole structure have revealed antioxidant properties, which could be beneficial in therapeutic contexts, particularly in managing oxidative stress-related diseases.

Synthesis and Stability

The synthesis of 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves:

  • Mannich reactions : Combining benzodioxole derivatives with amines under acidic conditions.
  • Purification techniques : Such as recrystallization or chromatography to ensure high yield and purity.

Stability studies indicate that the presence of electron-withdrawing groups enhances the compound's stability, which is crucial for its potential pharmaceutical applications .

Q & A

Q. What are the critical steps for optimizing the synthesis of 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with pyrrolidin-3-ol to form the key intermediate. The final coupling step employs nucleophilic substitution at the pyrimidine ring’s 4-position. Key parameters include:
  • Reaction Solvents : Dichloromethane or ethanol for polar aprotic conditions .
  • Catalysts : Palladium on carbon (Pd/C) for selective hydrogenation steps .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate intermediates.
    Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for benzodioxole-pyrrolidine coupling) and reaction time (6–8 hours at 80°C) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl groups at pyrimidine 2,6-positions and benzodioxole integration) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 407.16) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in the pyrrolidine ring .

Q. What are the hypothesized mechanisms of action for this compound in biochemical pathways?

  • Methodological Answer : Preliminary studies suggest interaction with kinase or enzyme targets due to its pyrimidine core.
  • Docking Studies : Use software like AutoDock Vina to model binding affinity to ATP-binding pockets (e.g., CDK2 or EGFR kinases) .
  • In Vitro Assays : Measure inhibition of enzymatic activity (e.g., IC50_{50} values via fluorescence-based kinase assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Standardized Protocols : Use uniform cell lines (e.g., HEK293 or HeLa) and controls (e.g., staurosporine as a kinase inhibitor reference) .
  • HPLC Purity Analysis : Ensure >95% purity (C18 column, acetonitrile:water gradient) to exclude confounding byproducts .
  • Dose-Response Replication : Validate results across independent labs using blinded samples .

Q. What strategies are recommended for enantiomeric resolution of the pyrrolidine moiety?

  • Methodological Answer : The pyrrolidine ring’s stereocenter requires chiral separation techniques:
  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with ethanol/hexane mobile phases .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid .
  • Enzymatic Resolution : Lipase-catalyzed acylative kinetic resolution (e.g., using Candida antarctica lipase B) .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

  • Methodological Answer : Employ rodent models (e.g., Sprague-Dawley rats) with the following design:
  • Dosing : Oral (10 mg/kg) vs. intravenous (2 mg/kg) administration to calculate absolute bioavailability .
  • Analytical Method : LC-MS/MS for plasma concentration monitoring (LLOQ: 1 ng/mL) .
  • Metabolite Profiling : Identify phase I/II metabolites using liver microsomes and UPLC-QTOF .

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